REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4]([OH:6])=O.C1N=CN(C(N2C=NC=C2)=O)C=1.Cl.[NH2:25][CH:26]1[CH2:31][CH2:30][C:29](=[O:32])[NH:28][C:27]1=[O:33].C(=O)([O-])O.[Na+]>C(#N)C>[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4]([NH:25][CH:26]1[CH2:31][CH2:30][C:29](=[O:32])[NH:28][C:27]1=[O:33])=[O:6] |f:2.3,4.5|
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Name
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|
Quantity
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45 g
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Type
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reactant
|
Smiles
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NC1=C(C(=O)O)C(=CC=C1)C
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Name
|
|
Quantity
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45 g
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Type
|
reactant
|
Smiles
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C1=CN(C=N1)C(=O)N2C=CN=C2
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Name
|
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Quantity
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500 mL
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Type
|
solvent
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Smiles
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C(C)#N
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Name
|
|
Quantity
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45 g
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Type
|
reactant
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Smiles
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Cl.NC1C(NC(CC1)=O)=O
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Name
|
|
Quantity
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34 g
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Type
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reactant
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Smiles
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C(O)([O-])=O.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred at room temperature for 1.5 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated at 50° C. for 21 hours
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Duration
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21 h
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Type
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TEMPERATURE
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Details
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The suspension was cooled to room temperature for 1 hour
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Duration
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1 h
|
Type
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FILTRATION
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Details
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The suspension was filtered
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Type
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STIRRING
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Details
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The solid was stirred with water (150 mL) and ethyl acetate (150 mL) for 3 hours
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Duration
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3 h
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Type
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FILTRATION
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Details
|
The suspension was filtered
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Type
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WASH
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Details
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washed with water (2×50 mL) and ethyl acetate (2×50 mL)
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Type
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CUSTOM
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Details
|
The solid was dried in a vacuum oven overnight
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Duration
|
8 (± 8) h
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)NC2C(NC(CC2)=O)=O)C(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.3 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |